molecular formula C14H16NNaO8 B1664980 Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate CAS No. 120595-80-4

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

Cat. No. B1664980
M. Wt: 349.27 g/mol
InChI Key: OINXIJJEOMGKPB-CYRSAHDMSA-M
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Description

This compound is also known as Sodium (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate . It is listed under analgesics .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-acetamidophenol in the presence of triethylamine or sodium hydride . Another method involves the derivatization of aldehydes and carboxylic acids under mild conditions (pH 5.7, 10 °C) .


Chemical Reactions Analysis

The compound may undergo derivatization reactions under mild conditions (pH 5.7, 10 °C) by changing the secondary reagent . More specific chemical reactions involving this compound are not mentioned in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 349.27 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Inhibitory Activity Against Sialidase from Influenza Virus

Sodium 5-acetamido-2,6-anhydro-3,4,5-trideoxy-D-manno-non-2-enonate, a compound synthesized from N-acetyl-4-deoxy-neuraminic acid methyl ester, has been investigated for its inhibitory activity against sialidase from the Influenza virus. This compound has shown significant inhibitory activity, highlighting its potential in antiviral research (Driguez, Barrère, Quash, & Doutheau, 1994).

Diagnostic Metabolic Studies and Molecular Imaging

Etomoxir, a derivative of sodium 2-{6-(4-chlorophenoxy)hexyl}oxirane-2-carboxylate, has been studied for its role in inhibiting fatty acid transport into mitochondria. The radiochemical synthesis of Etomoxir, including its radioiodination, offers potential for diagnostic metabolic studies and molecular imaging, particularly in exploring its usage in muscle cells and β-oxidation processes (Abbas, Yunus, & Feinendegen, 2011).

Metabolic Studies with Apalcillin-14C Sodium

Sodium 6-[ (R)-2-(4-hydroxy-1,5-naphthyridine-4-14C-3-carboxy-14C-amido)-2-phenylacetamido]penicillanate (apalcillin-14C sodium) was synthesized for use in metabolic studies. This compound's synthesis pathway and usage in studying metabolic processes demonstrate its relevance in biochemical and pharmaceutical research (Yoshitake, Kamada, Gomi, & Nakatsuka, 1981).

Enzyme Inhibitory Properties

Sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(S)- and -3(R)-[(4-methoxyphenyl)amino]-6-methylheptanoates synthesized from sodium 4(S)-[(tert-butyloxycarbonyl)amino]-2,2-difluoro-3(R)- and -3(S)-hydroxy-6-methylheptanoates have been shown to be useful in the preparation of enzyme inhibitors. This includes their application in inhibiting the enzyme renin, indicating their potential in the study of hypertension and cardiovascular diseases (Thaisrivongs, Schostarez, Pals, & Turner, 1987).

properties

IUPAC Name

sodium;6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINXIJJEOMGKPB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NNaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635519
Record name Sodium 4-acetamidophenyl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-(4-acetamidophenoxy)-3,4,5-trihydroxy-2-oxanecarboxylate

CAS RN

120595-80-4
Record name Sodium 4-acetamidophenyl hexopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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